Methyl 3,7-dibromoquinoline-2-carboxylate
Description
Methyl 3,7-dibromoquinoline-2-carboxylate is a brominated quinoline derivative featuring a methyl ester group at position 2 and bromine atoms at positions 3 and 7 of the quinoline scaffold. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of bromine substituents, which modulate reactivity and stability.
Properties
Molecular Formula |
C11H7Br2NO2 |
|---|---|
Molecular Weight |
344.99 g/mol |
IUPAC Name |
methyl 3,7-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,1H3 |
InChI Key |
FOODNZGYUPHWJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 3,7-dibromoquinoline with bromine in the presence of a catalyst, followed by the reaction with methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming quinoline-2-carboxylate.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3,7-dibromoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3,7-dibromoquinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 3-Amino-7-Bromoquinoline-2-Carboxylate (CAS 1260807-99-5)
- Structure: Features an ethyl ester at position 2, an amino group at position 3, and a bromine at position 5.
- Properties: The amino group enhances nucleophilicity, making it suitable for coupling reactions in pharmaceutical synthesis. Its molecular weight (295.13 g/mol) is lower than the dibromo analog due to the absence of a second bromine .
- Applications : Widely used as a high-purity pharmaceutical intermediate (≥99% purity) with strict impurity controls (≤0.3%) .
Ethyl 5,8-Dibromo-2-Dibromomethyl-6,7-Dimethoxyquinoline-3-Carboxylate
- Structure : Contains four bromine atoms (positions 5, 8, and a dibromomethyl group at position 2) and methoxy groups at positions 6 and 6.
- Dihedral angles (e.g., 119.4° for Br3–C6–C7–N1) highlight conformational rigidity .
Methyl 7-Bromoquinoline-2-Carboxylate (CAS 1267641-04-2)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Solubility (Inference) |
|---|---|---|---|---|---|
| Methyl 3,7-dibromoquinoline-2-carboxylate | C₁₁H₇Br₂NO₂ | ~350 (estimated) | Br (3,7), COOCH₃ (2) | N/A | Low in water |
| Ethyl 3-amino-7-bromoquinoline-2-carboxylate | C₁₂H₁₁BrN₂O₂ | 295.13 | NH₂ (3), Br (7), COOC₂H₅ (2) | ≥99% | Moderate (amide-like) |
| Methyl 7-bromoquinoline-2-carboxylate | C₁₁H₈BrNO₂ | 274.09 | Br (7), COOCH₃ (2) | N/A | Moderate |
Research Findings and Limitations
- Synthetic Challenges : Bromination at positions 3 and 7 requires precise control to avoid over-bromination, as seen in Ethyl 5,8-dibromo derivatives .
- Analytical Characterization : Techniques like NMR and HPLC (e.g., ¹H-NMR for dihedral angle analysis, HPLC for enantiomeric excess determination) are critical for confirming structure and purity in analogs .
- Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
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